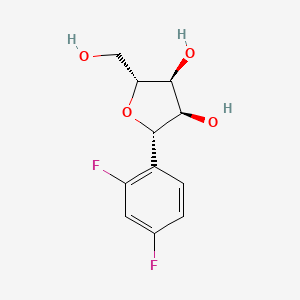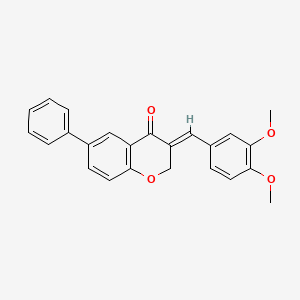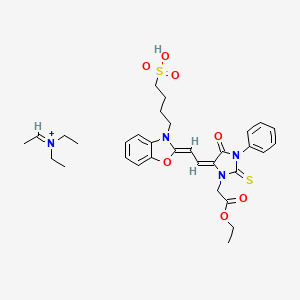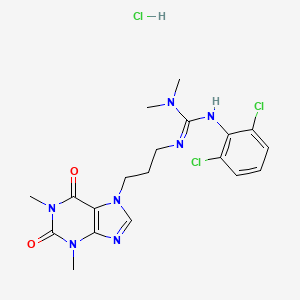
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is a complex organic compound with significant applications in various fields such as medicine, chemistry, and industry. This compound is known for its unique structure, which includes a theophylline core linked to a dichlorophenyl-dimethylguanidino group via a propyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride typically involves multiple steps:
Formation of the Theophylline Core: Theophylline is synthesized from xanthine through methylation and subsequent oxidation.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides under basic conditions.
Introduction of the Dichlorophenyl-Dimethylguanidino Group: This step involves the reaction of the propylated theophylline with 2,6-dichlorophenyl isocyanate and dimethylamine to form the desired guanidino group.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical or industrial standards.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the guanidino group.
Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation Products: Various oxidized derivatives of theophylline.
Reduction Products: Reduced forms of the guanidino group.
Substitution Products: Halogen-substituted derivatives on the dichlorophenyl ring.
Scientific Research Applications
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in treating respiratory diseases, cardiovascular conditions, and as an anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride involves:
Molecular Targets: The compound interacts with various enzymes and receptors, including phosphodiesterases and adenosine receptors.
Pathways Involved: It modulates cyclic AMP levels, leading to bronchodilation, anti-inflammatory effects, and other physiological responses.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A simpler form without the dichlorophenyl-dimethylguanidino group.
Aminophylline: A compound that includes theophylline and ethylenediamine.
Caffeine: A structurally related compound with similar stimulant effects.
Uniqueness
Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is unique due to its specific structural modifications, which enhance its solubility, stability, and potential therapeutic effects compared to other similar compounds.
Properties
CAS No. |
85461-02-5 |
|---|---|
Molecular Formula |
C19H24Cl3N7O2 |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C19H23Cl2N7O2.ClH/c1-25(2)18(24-14-12(20)7-5-8-13(14)21)22-9-6-10-28-11-23-16-15(28)17(29)27(4)19(30)26(16)3;/h5,7-8,11H,6,9-10H2,1-4H3,(H,22,24);1H |
InChI Key |
KMNMYKSBWFQQLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(NC3=C(C=CC=C3Cl)Cl)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



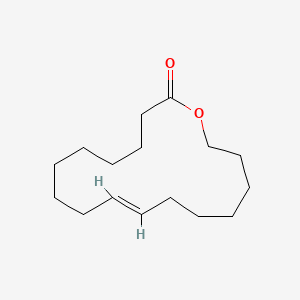
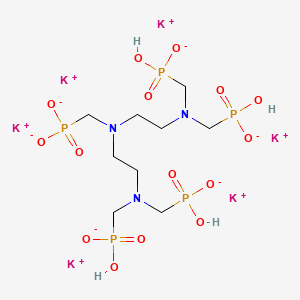
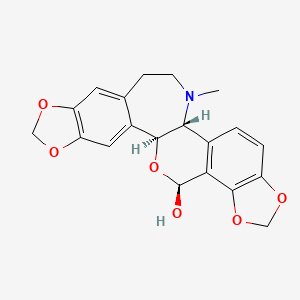
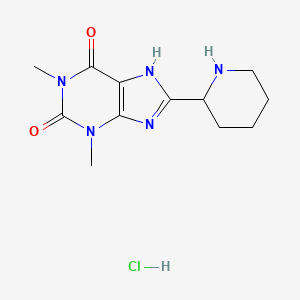
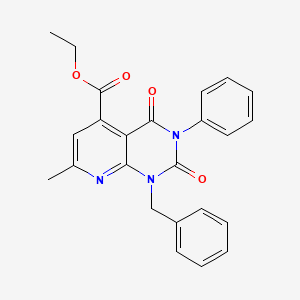
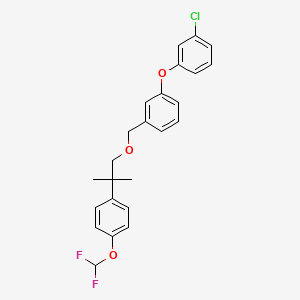
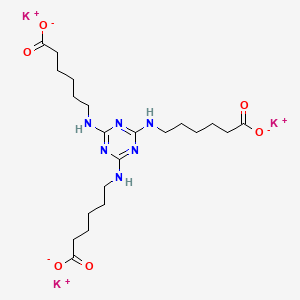
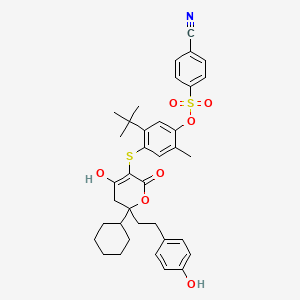
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)
